molecular formula C8H13N5O2 B3238632 4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine CAS No. 141606-78-2

4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B3238632
CAS No.: 141606-78-2
M. Wt: 211.22 g/mol
InChI Key: TVRAAVMUXMRIAE-UHFFFAOYSA-N
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Description

4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the methoxy group and the morpholine ring in its structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The process begins with the reaction of cyanuric chloride with methanol to introduce the methoxy group. This is followed by the substitution of the remaining chlorine atoms with morpholine and an amine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy or morpholine groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar in structure but with a methyl group instead of the morpholine ring.

    2-Chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine: Contains a chlorine atom instead of the amine group.

Uniqueness

4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of both the methoxy group and the morpholine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-14-8-11-6(9)10-7(12-8)13-2-4-15-5-3-13/h2-5H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRAAVMUXMRIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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